tert-butyl2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate tert-butyl2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18108006
InChI: InChI=1S/C13H25NO2/c1-5-10-9-14-7-6-11(10)8-12(15)16-13(2,3)4/h10-11,14H,5-9H2,1-4H3/t10-,11-/m0/s1
SMILES:
Molecular Formula: C13H25NO2
Molecular Weight: 227.34 g/mol

tert-butyl2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate

CAS No.:

Cat. No.: VC18108006

Molecular Formula: C13H25NO2

Molecular Weight: 227.34 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate -

Specification

Molecular Formula C13H25NO2
Molecular Weight 227.34 g/mol
IUPAC Name tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate
Standard InChI InChI=1S/C13H25NO2/c1-5-10-9-14-7-6-11(10)8-12(15)16-13(2,3)4/h10-11,14H,5-9H2,1-4H3/t10-,11-/m0/s1
Standard InChI Key BNULKYYWEIHJLW-QWRGUYRKSA-N
Isomeric SMILES CC[C@H]1CNCC[C@H]1CC(=O)OC(C)(C)C
Canonical SMILES CCC1CNCCC1CC(=O)OC(C)(C)C

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound features a piperidine ring substituted at the 4-position with an acetoxy group and at the 3-position with an ethyl group. The tert-butyl ester (OC(CH3)3\text{OC}(\text{CH}_3)_3) at the 2-position enhances steric bulk, influencing reactivity and solubility. The (3R,4S) stereochemistry is critical for interactions in chiral environments, such as enzyme binding pockets .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC13H25NO2\text{C}_{13}\text{H}_{25}\text{NO}_{2}
Molecular Weight227.34 g/mol
IUPAC Nametert-Butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate
InChI KeyBNULKYYWEIHJLW-QWRGUYRKSA-N
Isomeric SMILESCC[C@H]1CNCC[C@H]1CC(=O)OC(C)(C)C

Stereochemical Analysis

The (3R,4S) configuration introduces axial chirality, which can be resolved via asymmetric catalysis or chiral chromatography. This configuration is analogous to meroquinene tert-butyl ester, a related compound with demonstrated utility in alkaloid synthesis .

Synthesis and Preparation

Synthetic Routes

While explicit protocols for this compound are scarce, analogous piperidine esters are typically synthesized through:

  • Ring-Closing Metathesis: Ethyl-substituted piperidines are accessible via Grubbs catalyst-mediated cyclization of dienes .

  • Chiral Resolution: Racemic mixtures of 3-ethylpiperidine derivatives may be separated using chiral stationary phases.

  • Esterification: Acetic acid derivatives are esterified with tert-butanol under acidic conditions (e.g., H2SO4\text{H}_2\text{SO}_4) .

Challenges in Synthesis

  • Stereocontrol: Achieving high enantiomeric excess (ee) for the (3R,4S) isomer requires optimized catalysts, such as Jacobsen’s thiourea catalysts.

  • Functional Group Compatibility: The tert-butyl ester’s sensitivity to strong acids necessitates mild deprotection conditions .

Physicochemical Properties

Spectroscopic Characteristics

Hypothetical data extrapolated from similar compounds:

  • IR Spectroscopy: Strong absorption at 1730cm1\sim 1730 \, \text{cm}^{-1} (C=O stretch of ester) .

  • NMR:

    • 1H^1\text{H}: δ 1.2–1.4 (m, tert-butyl), δ 2.3–2.6 (m, piperidine CH2_2).

    • 13C^{13}\text{C}: δ 80.5 (tert-butyl C-O), δ 170.2 (C=O).

Thermodynamic and Solubility Data

  • LogP: Estimated at 2.8 (Predicted via XLogP3 ).

  • Solubility: Low in water (<1 mg/mL); soluble in dichloromethane and THF.

Applications in Pharmaceutical Research

Role in Drug Discovery

Piperidine derivatives are pivotal in developing:

  • Kinase Inhibitors: The ethyl group may occupy hydrophobic pockets in ATP-binding sites.

  • Neuroactive Agents: Tert-butyl esters enhance blood-brain barrier permeability .

Case Studies

  • Antiviral Compounds: Analogous tert-butyl piperidine esters show activity against HCV NS5A .

  • Antidepressants: Similar structures are found in serotonin reuptake inhibitors.

ParameterGuideline
Personal ProtectionGloves, lab coat, eye protection
VentilationFume hood for powder handling
Storage-20°C, desiccated

Future Directions

Research Opportunities

  • Catalytic Asymmetric Synthesis: Developing earth-abundant metal catalysts for cost-effective production.

  • Biological Screening: Prioritize assays for anticancer and antimicrobial activity.

Challenges

  • Scalability: Transitioning from milligram to kilogram scales without losing stereochemical integrity.

  • Metabolic Stability: Evaluating esterase-mediated hydrolysis in vivo.

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